molecular formula C22H28N2O6S B2999963 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922104-76-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2999963
CAS No.: 922104-76-5
M. Wt: 448.53
InChI Key: FBRUZFUSSQJFQW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a high-purity chemical compound intended for research and development purposes. This molecule features a complex structure based on a 1,4-benzoxazepin-5-one core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in drug discovery . The core structure is substituted with a propyl group and geminal dimethyl moieties, which can influence the molecule's conformational flexibility and metabolic stability. The 7-position of the core is functionalized with a 2,5-dimethoxybenzenesulfonamide group, a common pharmacophore that can be engineered to interact with a variety of biological targets . Compounds with this general structural motif are of significant interest in pharmaceutical research for exploring new therapeutic agents. The specific mechanism of action and research applications for this compound are dependent on the target system and are a subject of ongoing investigation. Researchers can utilize this molecule as a key intermediate or as a lead compound in hit-to-lead optimization campaigns, particularly in areas such as enzymology and receptor binding studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-13-16(28-4)8-10-19(20)29-5/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRUZFUSSQJFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring. Common reagents include acetic anhydride and sulfuric acid.

    Introduction of the Dimethoxybenzenesulfonamide Group: This step involves the sulfonation of a dimethoxybenzene derivative, followed by the coupling of the sulfonamide group to the oxazepine ring. Reagents such as chlorosulfonic acid and ammonia are typically used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazepine ring or the sulfonamide group using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazepine derivatives and their potential as intermediates in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological activities due to its structural similarity to bioactive molecules. It is investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for the development of new medications.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Differences

The target compound is compared with two analogs from the provided evidence:

Compound ID Substituents on Benzenesulfonamide Position on Benzoxazepin Molecular Formula Molecular Weight (g/mol)
Target Compound 2,5-dimethoxy 7-yl C22H28N2O6S* ~480.5*
Compound 2,5-difluoro 7-yl C20H22F2N2O4S 424.5
Compound 2,4,6-trimethyl 8-yl C23H30N2O4S 430.6

*Estimated based on substitution patterns (see Notes).

Key Observations :

  • Substituent Effects : The target compound’s 2,5-dimethoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the compound and the sterically bulky methyl groups in the compound.
  • Positional Variation : The compound differs in the attachment site (8-yl vs. 7-yl on the benzoxazepin), which may alter conformational flexibility and intermolecular interactions.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~480.5 g/mol) is higher than both analogs due to the methoxy groups’ additional oxygen and carbon content.
  • Lipophilicity :
    • The 2,5-dimethoxy groups in the target compound likely enhance polarity compared to the fluorine substituents in , reducing logP (lipophilicity).
    • The trimethyl groups in increase hydrophobicity relative to both the target and compounds .
  • Solubility : Methoxy groups may improve aqueous solubility compared to fluorine or methyl substituents, though steric hindrance from the trimethyl groups in could further reduce solubility .

Electronic and Bioactivity Implications

  • This contrasts with fluorine’s inductive electron withdrawal () . Methyl groups () exert weaker electron-donating effects but contribute to steric bulk.
  • Hypothesized Bioactivity :
    • The target compound’s methoxy groups may facilitate hydrogen bonding with biological targets, while fluorine in could engage in halogen bonding. The trimethyl groups in might enhance membrane permeability but reduce target specificity .

Metabolic Stability

  • The trimethyl groups in may slow metabolism due to steric hindrance but increase the risk of toxic metabolite accumulation .

Research Findings and Limitations

While direct experimental data for the target compound are unavailable, structural comparisons suggest significant differences in physicochemical and pharmacokinetic behaviors. For example:

  • The compound’s fluorine substituents may improve metabolic stability but reduce solubility compared to the target compound .
  • The compound’s 8-yl substitution and trimethyl groups could alter binding affinity in enzyme assays due to positional and steric effects .

Critical Knowledge Gaps:

  • Experimental data on solubility, logP, and biological activity for the target compound are needed to validate hypotheses.
  • Synthetic accessibility and purity profiles for these analogs are undocumented in the provided evidence.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and two methoxy groups on a benzene ring. Its molecular formula is C23H28N2O5C_{23}H_{28}N_{2}O_{5} with a molecular weight of approximately 412.486 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it may interact with enzymes related to cholesterol biosynthesis or other lipid metabolism processes.
  • Receptor Binding : It could bind to specific receptors that modulate signaling pathways critical for cellular responses.
  • Genetic Material Interaction : There is potential for the compound to influence gene expression by interacting with DNA or RNA.

Antimicrobial Activity

Preliminary studies indicate that compounds similar in structure to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide exhibit significant antimicrobial properties. This suggests that the compound may also possess similar activities against various pathogens.

Inhibition of Cholesterol Biosynthesis

Research has highlighted the compound's potential as an inhibitor of enzymes involved in cholesterol synthesis. For instance, it may inhibit squalene synthase , which is crucial in the cholesterol biosynthetic pathway. This inhibition can lead to reduced cholesterol levels in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this sulfonamide derivative:

  • Inhibition Studies : A study reported that structurally related compounds inhibited squalene synthase in various animal models with IC50 values ranging from nanomolar to micromolar concentrations. This indicates a strong potential for similar activity in the compound of interest .
  • In Vivo Efficacy : In animal models, derivatives of oxazepines demonstrated significant reductions in cholesterol levels when administered at specific dosages over extended periods. The efficacy was often measured by assessing serum cholesterol levels and liver enzyme activities.

Data Summary Table

Biological ActivityResultReference
Enzyme InhibitionSignificant inhibition of squalene synthase (IC50 values: 90 nM - 170 nM)
Antimicrobial EffectsPotential activity against pathogens
In Vivo Cholesterol ReductionReduced serum cholesterol levels observed

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